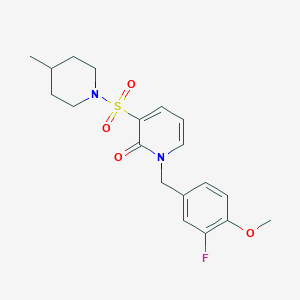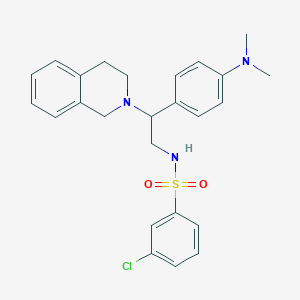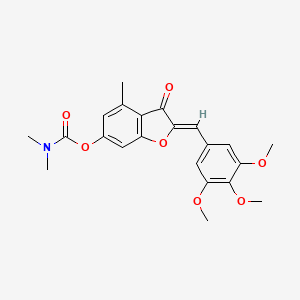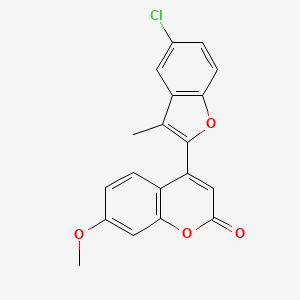
2-(3-Fluorophenyl)morpholine
Vue d'ensemble
Description
“2-(3-Fluorophenyl)morpholine” is a chemical compound that contains a morpholine ring . Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules .
Synthesis Analysis
The synthesis of morpholines has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific method for the synthesis of 2- and 3-trifluoromethylmorpholines has been reported, which started from the commercially available 2-trifluoromethyloxirane .Molecular Structure Analysis
The molecular formula of “2-(3-Fluorophenyl)morpholine” is C10H12FNO . The average mass is 181.207 Da .Chemical Reactions Analysis
Morpholine, the core structure in “2-(3-Fluorophenyl)morpholine”, is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties . It is an integral component of the pharmacophore for certain enzyme active-site inhibitors .Physical And Chemical Properties Analysis
Morpholine, which is a part of “2-(3-Fluorophenyl)morpholine”, appears as a colorless liquid with a fishlike odor . It is less dense than water and soluble in water .Applications De Recherche Scientifique
Synthesis of Biologically Active Molecules
2-(3-Fluorophenyl)morpholine: is frequently utilized in the synthesis of biologically active molecules. Its incorporation into compounds can significantly affect their pharmacokinetic and pharmacodynamic properties. For instance, morpholine derivatives are known to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor effects .
Development of Pharmaceutical Agents
The morpholine ring is a common feature in pharmaceutical agents due to its versatility and the stability it confers on the drug molecules2-(3-Fluorophenyl)morpholine can be used as a building block in the design of new drugs, particularly those targeting central nervous system disorders .
Agrichemical Formulations
In the field of agrichemistry, 2-(3-Fluorophenyl)morpholine derivatives may be used to create novel pesticides or herbicides. The fluorophenyl group can enhance the binding affinity of these compounds to their biological targets, improving their efficacy .
Material Sciences
This compound can also find applications in material sciences, particularly in the synthesis of novel polymers or coatings that require specific properties conferred by the fluorophenyl group, such as resistance to degradation or particular electronic characteristics .
Organic Synthesis Methodologies
2-(3-Fluorophenyl)morpholine: is used in organic synthesis as a reagent or catalyst in various chemical reactions. Its unique structure can facilitate the formation of new bonds or functional groups in a target molecule .
Preclinical Drug Metabolism Studies
The compound is valuable in preclinical drug metabolism studies. Specifically, 14C-labeled morpholine derivatives, which can include the 2-(3-Fluorophenyl) variant, are used to track the absorption, distribution, metabolism, and excretion (ADME) of drugs .
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-fluorophenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLENKPLLMGPQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977547 | |
| Record name | 2-(3-Fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)morpholine | |
CAS RN |
62008-55-3 | |
| Record name | 2-(3-Fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-fluorophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2849889.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2849890.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide](/img/structure/B2849892.png)

![4-[3-(1-Naphthyl)acryloyl]phenyl octanoate](/img/structure/B2849894.png)
![N-(2-phenylethyl)-1-{3-[(phenylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2849903.png)
![(2S,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-3-phenylpiperazine-2-carboxylic acid](/img/structure/B2849904.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2849905.png)
![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2849906.png)



![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2849911.png)